N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a cyclohexyl ring substituted with two methyl groups, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,6-dimethylcyclohexylamine with 1-methyl-1H-pyrazol-4-amine under specific conditions. One common method involves heating a mixture of these reactants in the presence of a palladium catalyst at elevated temperatures (200-400°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, oxidized cyclohexyl compounds, and reduced amine derivatives
Scientific Research Applications
N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine include other substituted pyrazoles and cyclohexylamines. Examples include:
- 2,6-Dimethylcyclohexylamine
- 1-Methyl-1H-pyrazol-4-amine
- Substituted pyrazole derivatives
Uniqueness
What sets this compound apart is its unique combination of a cyclohexyl ring with two methyl groups and a pyrazole ring with an amine group. This structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(2,6-dimethylcyclohexyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-9-5-4-6-10(2)12(9)14-11-7-13-15(3)8-11/h7-10,12,14H,4-6H2,1-3H3 |
InChI Key |
PANKJMXKNYHTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1NC2=CN(N=C2)C)C |
Origin of Product |
United States |
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